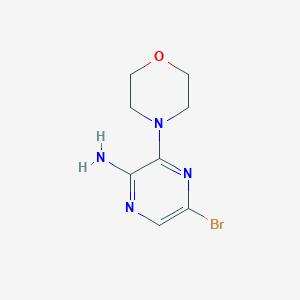
5-Brom-3-Morpholinopyrazin-2-amin
Übersicht
Beschreibung
5-Bromo-3-morpholinopyrazin-2-amine is a useful research compound. Its molecular formula is C8H11BrN4O and its molecular weight is 259.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-morpholinopyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-morpholinopyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
5-Brom-3-Morpholinopyrazin-2-amin: wurde auf sein Potenzial in der Krebsbehandlung untersucht. Es dient als Baustein bei der Synthese neuer Verbindungen mit antiproliferativen Eigenschaften gegen verschiedene humane Krebszelllinien. Das Bromatom in der Verbindung kann die Zytotoxizität gegen Krebszellen verstärken, was es zu einem wertvollen Kandidaten für die Entwicklung neuer Krebsmittel macht .
Arzneimittelforschung
Diese Verbindung ist Teil einer vielfältigen Bibliothek von Molekülen, die auf ihre Eignung für die Arzneimittelforschung untersucht werden. Ihre einzigartige Struktur ermöglicht die Herstellung einer Reihe von Derivaten, die auf verschiedene biologische Aktivitäten getestet werden können, darunter antifungale, antibakterielle und antiprotozoale Wirkungen .
Genfunktionsstudien
In der Molekularbiologie kann This compound verwendet werden, um Gene oder genetische Elemente innerhalb von Plasmiden zu modifizieren. Dies ist entscheidend für Studien, die darauf abzielen, die Genfunktion, -regulation und die genetische Grundlage von Krankheiten zu verstehen .
Molekularbiologisches Klonen
Die Verbindung kann eine Rolle beim molekularen Klonen spielen, wo sie verwendet werden kann, um DNA-Fragmente für das Klonen in Vektoren vorzubereiten. Dies ist besonders nützlich für die Konstruktion rekombinanter DNA-Moleküle und die Erzeugung von Bibliotheken von DNA-Fragmenten für verschiedene nachgelagerte Anwendungen .
Proteinexpression
Es kann auch auf dem Gebiet der Proteinexpression eingesetzt werden, wo modifizierte Plasmide, die This compound enthalten, in Säugetierzellen eingebracht werden können, um die Proteinproduktion und -funktion zu untersuchen .
Chemische Synthese
Als chemisches Zwischenprodukt ist This compound wertvoll für die Synthese einer breiten Palette von chemischen Entitäten. Seine Einarbeitung in andere Moleküle kann wünschenswerte Eigenschaften für weitere Forschung und Entwicklung in der Chemie vermitteln .
Eigenschaften
IUPAC Name |
5-bromo-3-morpholin-4-ylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4O/c9-6-5-11-7(10)8(12-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVGSOUZYXNHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CN=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587503 | |
| Record name | 5-Bromo-3-(morpholin-4-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117719-17-2 | |
| Record name | 5-Bromo-3-(4-morpholinyl)-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117719-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-(morpholin-4-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
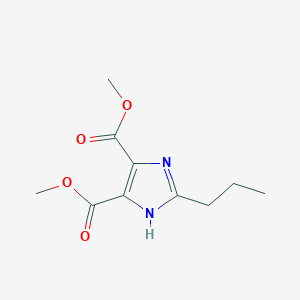

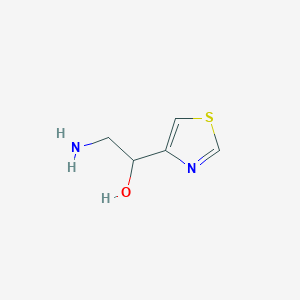

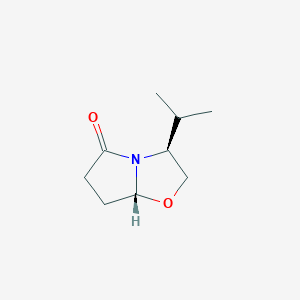
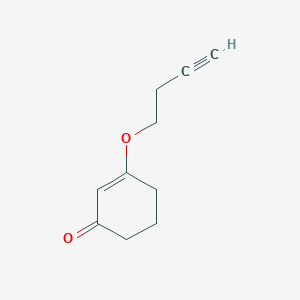
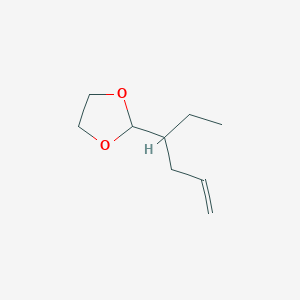
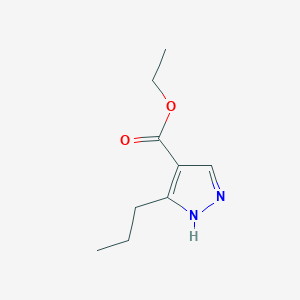


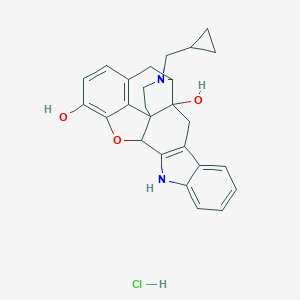
![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)


